Cas no 1803800-97-6 (3-Fluoro-2-(trifluoromethoxy)benzylamine)

1803800-97-6 structure

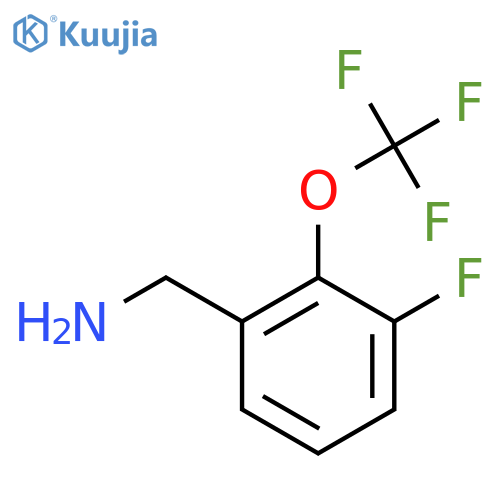

商品名:3-Fluoro-2-(trifluoromethoxy)benzylamine

CAS番号:1803800-97-6

MF:C8H7F4NO

メガワット:209.140896081924

CID:4989785

3-Fluoro-2-(trifluoromethoxy)benzylamine 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-(trifluoromethoxy)benzylamine

-

- インチ: 1S/C8H7F4NO/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-3H,4,13H2

- InChIKey: IMRWRNOGFBFMQH-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(CN)=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 185

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 35.2

3-Fluoro-2-(trifluoromethoxy)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A012000928-1g |

3-Fluoro-2-(trifluoromethoxy)benzylamine |

1803800-97-6 | 97% | 1g |

1,460.20 USD | 2021-07-04 | |

| Alichem | A012000928-250mg |

3-Fluoro-2-(trifluoromethoxy)benzylamine |

1803800-97-6 | 97% | 250mg |

484.80 USD | 2021-07-04 | |

| Alichem | A012000928-500mg |

3-Fluoro-2-(trifluoromethoxy)benzylamine |

1803800-97-6 | 97% | 500mg |

790.55 USD | 2021-07-04 |

3-Fluoro-2-(trifluoromethoxy)benzylamine 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1803800-97-6 (3-Fluoro-2-(trifluoromethoxy)benzylamine) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量